Methyl N-Biotinyl-6-amino-2-naphthonate

Description

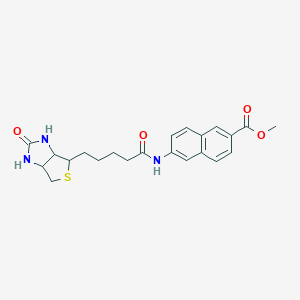

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]naphthalene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-29-21(27)15-7-6-14-11-16(9-8-13(14)10-15)23-19(26)5-3-2-4-18-20-17(12-30-18)24-22(28)25-20/h6-11,17-18,20H,2-5,12H2,1H3,(H,23,26)(H2,24,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQWDZIWLRSFRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400065 |

Source

|

| Record name | Methyl N-Biotinyl-6-amino-2-naphthonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041143-49-0 |

Source

|

| Record name | Methyl N-Biotinyl-6-amino-2-naphthonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of Methyl N-Biotinyl-6-amino-2-naphthonate?

A Comprehensive Technical Guide to Methyl N-Biotinyl-6-amino-2-naphthonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Biotinyl-6-amino-2-naphthonate is a specialized biochemical probe that integrates the high-affinity binding properties of biotin with the fluorescent characteristics of a naphthonate group. This dual functionality makes it a valuable tool in various research and development applications, particularly in the fields of proteomics, molecular biology, and drug discovery. The biotin moiety allows for specific and strong binding to avidin and streptavidin, enabling the detection, purification, and immobilization of target molecules. The naphthonate component serves as a fluorescent reporter, whose emission properties can be sensitive to the local microenvironment, offering insights into molecular interactions and conformational changes. This guide provides an in-depth overview of the chemical and physical properties of Methyl N-Biotinyl-6-amino-2-naphthonate, its applications, and practical considerations for its use in experimental settings.

Part 1: Core Chemical and Physical Properties

Methyl N-Biotinyl-6-amino-2-naphthonate is a complex organic molecule with a defined structure that dictates its functionality. A thorough understanding of its fundamental properties is crucial for its effective application.

1.1. Molecular Structure and Composition

The molecule consists of three key components:

-

Biotin: A vitamin (B7) that forms a highly stable, non-covalent bond with avidin and streptavidin.

-

6-amino-2-naphthonate: A derivative of naphthalene, which is an aromatic hydrocarbon that provides the fluorophoric properties.

-

Methyl Ester Group: This group can influence the solubility and reactivity of the molecule.

The systematic IUPAC name for this compound is methyl 6-[(5-{[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)naphthalene-2-carboxylate].

1.2. Physicochemical Data Summary

A compilation of the key physicochemical properties of Methyl N-Biotinyl-6-amino-2-naphthonate is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 1041143-49-0 | [1] |

| Molecular Formula | C22H25N3O4S | [1] |

| Molecular Weight | 427.52 g/mol | [1] |

| Appearance | White Powder | [2] |

| Melting Point | 231-233 °C (448-451 °F) | [2] |

| Solubility | No data available in water.[2] Expected to be soluble in organic solvents like DMSO and DMF. | |

| Purity | Typically ≥97.0% (HPLC) |

1.3. Spectroscopic and Photophysical Characteristics

It is reasonable to hypothesize that Methyl N-Biotinyl-6-amino-2-naphthonate will exhibit similar solvatochromic properties. This sensitivity to the local environment is a powerful feature, as it can be used to probe changes in the polarity of a binding site upon interaction with a target molecule. For example, a shift in the emission wavelength or an increase in fluorescence intensity upon binding can be indicative of the probe moving into a more non-polar, hydrophobic pocket of a protein.

Part 2: Applications in Research and Development

The unique combination of a high-affinity tag and a fluorescent reporter makes Methyl N-Biotinyl-6-amino-2-naphthonate a versatile tool for a range of applications.

2.1. Fluorescent Probing of Biotin-Binding Proteins

The primary application of this compound is as a fluorescent probe for studying the interactions of biotin with avidin, streptavidin, and other biotin-binding proteins. The change in the fluorescence signal upon binding can be used to determine binding affinities, kinetics, and to screen for inhibitors of these interactions.

2.2. Immunoassays and Detection Systems

In a manner similar to other biotinylated molecules, this compound can be incorporated into various immunoassay formats, such as ELISA and fluorescence polarization assays. Its fluorescent properties allow for direct detection without the need for secondary enzyme-conjugated antibodies, simplifying assay design and potentially increasing sensitivity.

2.3. Probing Protein-Protein Interactions

By conjugating Methyl N-Biotinyl-6-amino-2-naphthonate to a protein of interest, it can be used to study its interactions with other proteins. The biotin tag can be used to immobilize the protein on a streptavidin-coated surface for surface plasmon resonance (SPR) or biolayer interferometry (BLI) studies, while the fluorescent reporter can provide additional information about the binding event.

Part 3: Experimental Protocols and Methodologies

To ensure the successful application of Methyl N-Biotinyl-6-amino-2-naphthonate, it is essential to follow well-defined experimental protocols. The following section provides a generalized workflow for a fluorescence-based binding assay.

3.1. General Workflow for a Fluorescence Binding Assay

This protocol outlines the steps for a typical experiment to measure the binding of Methyl N-Biotinyl-6-amino-2-naphthonate to a biotin-binding protein, such as streptavidin.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Methyl N-Biotinyl-6-amino-2-naphthonate in a suitable organic solvent (e.g., DMSO).

-

Prepare a series of dilutions of the biotin-binding protein in an appropriate buffer (e.g., PBS, pH 7.4).

-

-

Assay Setup:

-

In a microplate, add a fixed concentration of Methyl N-Biotinyl-6-amino-2-naphthonate to each well.

-

Add increasing concentrations of the biotin-binding protein to the wells.

-

Include control wells with the probe alone and buffer alone.

-

-

Incubation:

-

Incubate the plate at a controlled temperature for a sufficient time to allow the binding to reach equilibrium.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity or emission spectrum of each well using a plate reader. The excitation and emission wavelengths should be optimized for the specific probe and instrument.

-

-

Data Analysis:

-

Plot the change in fluorescence as a function of the protein concentration.

-

Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

3.2. Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the fluorescence binding assay.

Caption: Workflow for a fluorescence-based binding assay.

Part 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling Methyl N-Biotinyl-6-amino-2-naphthonate.

4.1. Safety and Handling

-

It is recommended to handle this compound in a well-ventilated area.[2]

-

Personal protective equipment, including safety goggles and gloves, should be worn.[2]

-

Avoid inhalation of the powder and direct contact with skin and eyes.[2]

-

In case of contact, wash the affected area thoroughly with water.

4.2. Storage

-

The compound should be stored in a tightly closed container in a dry and well-ventilated place.[2]

-

For long-term storage, it is advisable to keep it at a low temperature (e.g., -20°C) to minimize degradation.

Conclusion

Methyl N-Biotinyl-6-amino-2-naphthonate is a powerful and versatile tool for researchers in the life sciences. Its unique combination of a high-affinity biotin tag and an environment-sensitive fluorescent reporter enables a wide range of applications, from fundamental studies of protein-ligand interactions to the development of novel diagnostic assays. A thorough understanding of its chemical and photophysical properties, as outlined in this guide, is paramount for its successful and innovative application in the laboratory.

References

- Biosynth. (n.d.).

-

PubChem. (n.d.). Methyl 6-Amino-2-naphthoate. Retrieved from [Link]

- Sigma-Aldrich. (2025, April 28).

- DC Fine Chemicals. (n.d.). D(+)

- The Native Antigen Company. (2022, March 25). SARS-CoV-2 Stabilized Spike Glycoprotein (Full-Length), His-Strep-Tag (HEK293)

-

PubChem. (n.d.). Biocytin. Retrieved from [Link]

-

PubChem. (n.d.). Biotinyl-6-aminoquinoline. Retrieved from [Link]

- Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids.

- Lin, S., Hanson, R. E., & Cronan, J. E. (2010). Biotin synthesis begins by hijacking the fatty acid synthetic pathway.

- Gepshtein, R., Huppert, D., & Agmon, N. (2005). Photophysics and biological applications of the environment-sensitive fluorophore 6-N,N-dimethylamino-2,3-naphthalimide. Journal of the American Chemical Society, 127(4), 1165–1173.

- Al-Majidi, S. M., et al. (2023). Synthesis, characterization, optical properties, biological activity and theoretical studies of a 4-nitrobenzylidene)amino)phenyl)imino)methyl)naphthalen-2-ol-based fluorescent Schiff base. Journal of Molecular Structure, 1275, 134639.

- Gepshtein, R., Huppert, D., & Agmon, N. (2005). Photophysics and biological applications of the environment-sensitive fluorophore 6-N,N-dimethylamino-2,3-naphthalimide.

- Sachdev, G. P., Brownstein, A. D., & Fruton, J. S. (1973). N-methyl-2-anilinonaphthalene-6-sulfonyl peptides as fluorescent probes for pepsin-substrate interaction. The Journal of Biological Chemistry, 248(18), 6292–6299.

- Kapanidis, A. N., & Weiss, S. (2014). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews, 114(15), 7804–7827.

Sources

A Senior Application Scientist's Guide to the Synthesis and Purification of Methyl N-Biotinyl-6-amino-2-naphthonate

This in-depth technical guide provides a comprehensive walkthrough for the laboratory-scale synthesis and purification of Methyl N-Biotinyl-6-amino-2-naphthonate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical principles, step-by-step protocols, and analytical validation necessary for producing this valuable biotinylated derivative with high purity.

Introduction: The Significance of Biotinylation in Modern Research

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences and drug discovery. The extraordinarily high affinity between biotin (Vitamin H) and the proteins avidin and streptavidin forms the basis for numerous applications, including affinity chromatography, immunoassays, and targeted drug delivery.[1] Methyl N-Biotinyl-6-amino-2-naphthonate is a fluorescent, biotinylated compound with potential applications as a probe in biochemical assays and as a building block in the synthesis of more complex targeted molecules. Its naphthonate core provides inherent fluorescence, while the biotin moiety allows for specific and strong binding to streptavidin or avidin-based systems.

This guide will detail a robust and reproducible method for the synthesis of Methyl N-Biotinyl-6-amino-2-naphthonate, beginning with the strategic choice of reagents and culminating in the isolation of a highly purified final product.

Part 1: The Synthetic Strategy - A Tale of Amide Bond Formation

The synthesis of Methyl N-Biotinyl-6-amino-2-naphthonate hinges on the formation of a stable amide bond between the primary amine of Methyl 6-amino-2-naphthoate and the carboxylic acid of biotin. However, a direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient and requires harsh conditions.[2] To circumvent this, a common and highly effective strategy is to activate the carboxylic acid group of biotin.

For this synthesis, we will employ an N-hydroxysuccinimide (NHS) ester of biotin (NHS-Biotin). NHS-activated biotins are highly reactive towards primary amino groups in a reaction that proceeds via nucleophilic acyl substitution, forming a stable amide linkage under mild conditions.[3][4][5]

The overall synthetic workflow can be visualized as follows:

Caption: Overall workflow for the synthesis, purification, and analysis of Methyl N-Biotinyl-6-amino-2-naphthonate.

Chemical Reaction Scheme

The chemical transformation at the heart of this synthesis is depicted below:

Caption: Reaction scheme for the synthesis of Methyl N-Biotinyl-6-amino-2-naphthonate from Methyl 6-amino-2-naphthoate and NHS-Biotin.

Part 2: Experimental Protocol - A Step-by-Step Guide

This protocol is designed for the synthesis of approximately 1 gram of the target compound. Adjustments to scale should be made with careful consideration of reaction stoichiometry and safety.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Purity |

| Methyl 6-amino-2-naphthoate | 201.22 | 1.0 g | 4.97 | >98% |

| NHS-Biotin | 341.38 | 1.87 g | 5.47 | >98% |

| Triethylamine (TEA) | 101.19 | 1.04 mL | 7.46 | >99% |

| N,N-Dimethylformamide (DMF) | - | 20 mL | - | Anhydrous |

| Dichloromethane (DCM) | - | As needed | - | ACS Grade |

| Ethyl Acetate (EtOAc) | - | As needed | - | ACS Grade |

| Hexanes | - | As needed | - | ACS Grade |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous Sodium Sulfate | - | As needed | - | - |

| Silica Gel | - | As needed | - | 60 Å, 230-400 mesh |

Synthesis Procedure

-

Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-amino-2-naphthoate (1.0 g, 4.97 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL).

-

Addition of Base: To the stirred solution, add triethylamine (TEA) (1.04 mL, 7.46 mmol). TEA acts as a base to deprotonate the primary amine, increasing its nucleophilicity.

-

Addition of NHS-Biotin: In a separate container, dissolve NHS-Biotin (1.87 g, 5.47 mmol, 1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature. A slight excess of the biotinylating agent ensures complete consumption of the limiting starting material.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6] A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 95:5 v/v). The disappearance of the starting amine spot and the appearance of a new, typically higher-Rf product spot indicates reaction progression.

-

Reaction Quench and Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 50 mL of water.

-

Extraction: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any unreacted acid and the NHS byproduct), and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Part 3: Purification - The Path to High Purity

The crude product will likely contain unreacted starting materials, byproducts, and other impurities. A two-step purification process involving column chromatography followed by recrystallization is recommended to achieve high purity.

Purification Workflow

Caption: A detailed workflow for the purification of Methyl N-Biotinyl-6-amino-2-naphthonate.

Step-by-Step Purification Protocol

-

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica with the adsorbed product onto the top of the column.

-

Elute the column with the chosen solvent gradient, collecting fractions.

-

Analyze the collected fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

-

Recrystallization:

-

Dissolve the partially purified product from the column chromatography in a minimal amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexanes.[7]

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to obtain the pure Methyl N-Biotinyl-6-amino-2-naphthonate.

-

Part 4: Characterization and Validation

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

| Analytical Technique | Expected Outcome |

| Thin Layer Chromatography (TLC) | A single spot with a distinct Rf value, different from the starting materials. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak in the chromatogram, indicating high purity. The retention time will be specific to the compound under the given conditions.[8][9] |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of Methyl N-Biotinyl-6-amino-2-naphthonate (C22H25N3O4S, MW: 427.52 g/mol ).[10][11][12] Characteristic fragmentation patterns may also be observed.[13] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H and ¹³C NMR spectra will provide detailed structural information, with chemical shifts and coupling constants consistent with the structure of the target molecule. This is the definitive method for structural confirmation. |

Conclusion: A Reliable Path to a Valuable Research Tool

This guide has outlined a comprehensive and scientifically grounded approach to the synthesis and purification of Methyl N-Biotinyl-6-amino-2-naphthonate. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable biotinylated compound for a wide array of applications in the laboratory. The emphasis on a multi-step purification and thorough analytical characterization ensures the final product meets the high standards of purity and identity required for rigorous scientific investigation.

References

-

G-Biosciences. Biotin-Tagged Protein Purification. [Link]

-

Merck Millipore. Biotinylated Protein Purification. [Link]

-

ResearchGate. The sulfo-NHS-LC-biotin derivative reacts with primary amines to form a stable amide bond. [Link]

-

ResearchGate. Why does Biotin have to be linked with NHS before reaction with primary amine?. [Link]

- Google Patents. EP0623135A1 - Method for recovering biotin.

-

PubMed. TLC determination of biotin in a lyophilized multivitamin preparation. [Link]

-

PubMed. Direct detection of biotinylated proteins by mass spectrometry. [Link]

-

Creative Diagnostics. Protein Biotinylation. [Link]

-

PubMed. Signature Fragment Ions of Biotinylated Peptides. [Link]

-

NIH. Direct Detection of Biotinylated Proteins by Mass Spectrometry. [Link]

-

PubMed. Kinetic Analysis of Biotinylation of Specific Residues of Peptides by High-Performance Liquid Chromatography. [Link]

-

ResearchGate. How to visualize biotin on TLC plate?. [Link]

-

ResearchGate. Quantitative Recovery of Biotinylated Proteins from Streptavidin-Based Affinity Chromatography Resins. [Link]

-

Springer Link. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution. [Link]

-

ResearchGate. Can anyone help with mass spectrometry analysis of biotinylated proteins?. [Link]

-

Monash University. 6 Synthesis of N-Alkyl Amino Acids. [Link]

-

Illinois Experts. Biotin synthesis begins by hijacking the fatty acid synthetic pathway. [Link]

-

bioRxiv. Detectability of biotin tags by LC-MS/MS. [Link]

-

PubMed. Biotinylation of reactive amino groups in native recombinant human interleukin-1 beta. [Link]

Sources

- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. TLC determination of biotin in a lyophilized multivitamin preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP0623135A1 - Method for recovering biotin - Google Patents [patents.google.com]

- 8. Kinetic analysis of biotinylation of specific residues of peptides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biotinylation of reactive amino groups in native recombinant human interleukin-1 beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signature Fragment Ions of Biotinylated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Methyl N-Biotinyl-6-amino-2-naphthonate: A Technical Guide

Introduction: Bridging Biology and Detection

Methyl N-Biotinyl-6-amino-2-naphthonate is a bifunctional molecule of significant interest in biochemical and diagnostic research. It integrates the high-affinity binding properties of biotin with the fluorescent characteristics of the aminonaphthoate scaffold. Biotin's exceptionally strong and specific interaction with avidin and streptavidin is a cornerstone of modern bio-detection systems.[1] By conjugating biotin to a fluorescent reporter, researchers can develop sensitive probes for a multitude of applications, including immunoassays, immunohistochemistry, and flow cytometry.[1][2]

The structural integrity and purity of such a probe are paramount to its function. Any deviation from the expected structure can compromise its binding affinity or alter its photophysical properties, leading to unreliable experimental outcomes. Therefore, rigorous spectroscopic characterization is not merely a quality control step but a foundational requirement for its valid application. This guide provides an in-depth analysis of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to verify the chemical identity of Methyl N-Biotinyl-6-amino-2-naphthonate.

Molecular Structure and Analytical Workflow

The molecule consists of three key components: the biotin moiety, an amide linker, and the methyl 6-amino-2-naphthonate fluorescent reporter. A comprehensive characterization relies on the synergistic interpretation of data from multiple analytical techniques, each providing a unique piece of the structural puzzle.

Caption: Workflow for the spectroscopic validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can confirm the connectivity of atoms and the overall molecular framework.

Rationale and Experimental Design

Given the compound's structure, which includes amide protons, a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It readily solubilizes the molecule and its non-protic nature ensures that the N-H protons are observable.[3] Spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Chemical shifts are referenced to the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Data Interpretation

The structure of Methyl N-Biotinyl-6-amino-2-naphthonate is presented below with atom numbering for NMR assignment.

Caption: A plausible fragmentation pathway in tandem MS analysis.

Conclusion

The collective evidence from NMR, IR, and MS provides a robust and unambiguous confirmation of the structure of Methyl N-Biotinyl-6-amino-2-naphthonate. ¹H and ¹³C NMR map the carbon-hydrogen framework, IR spectroscopy verifies the presence of critical functional groups, and high-resolution mass spectrometry confirms the exact molecular weight and elemental composition. This multi-faceted spectroscopic approach ensures the chemical fidelity of the probe, providing researchers with a reliable tool for their biological investigations.

References

- Van Breemen, R. B., & Petyuk, V. A. (2010). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of mass spectrometry, 45(10), 1083–1095.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry.

- Fell, L., & Chulia, J. (1993). Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes. Journal of the American Society for Mass Spectrometry, 4(7), 596-603.

- LPD Lab Services Ltd. (n.d.).

- ResearchGate. (2013). MALDI or ESI which is suitable for small molecules?.

- Mass Spectrometry analysis of Small molecules. (2013). SlideShare.

- EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR).

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- The Royal Society of Chemistry. (2012).

- Kruve, A., & Lõkov, K. (2017). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 89(10), 5348–5356.

- ResearchGate. (n.d.). 1 H NMR spectrum of (+)-biotin in 10% DMSO-d 6 and 90% CDCl 3.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000030).

- Intramolecular hydrogen bonding of (+)-biotin and biotin derivatives in organic solvents. (2007). Magnetic Resonance in Chemistry, 45(11), 935-940.

- Santa Cruz Biotechnology, Inc. (n.d.).

- Thermo Fisher Scientific. (n.d.).

- Celtarys. (2023). Biotinylated Fluorophores for Ligand Binding Assay Specificity.

- Tallman, K. A., & Liebler, D. C. (2007). Biotinylated probes for the analysis of protein modification by electrophiles. Chemical research in toxicology, 20(5), 751–761.

- Mock, D. M. (1991). A fluorometric assay for the biotin-avidin interaction based on displacement of the fluorescent probe 2-anilinonaphthalene-6-sulfonic acid. Analytical biochemistry, 192(2), 272–277.

- Sigma-Aldrich. (n.d.).

- Vector Laboratories. (n.d.). Fluorescence Detection of Biotin-Labeled ISH Probes.

- Wiley-VCH. (n.d.).

- Paulo, J. A., & Gygi, S. P. (2015). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(11), 1957–1961.

- MDPI. (2018).

- NIST. (n.d.). α-Methyl-2-naphthalenemethanol. In NIST Chemistry WebBook.

- Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.

- Lin, S., Hanson, R. E., & Cronan, J. E. (2010). Biotin synthesis begins by hijacking the fatty acid synthetic pathway.

- ResearchGate. (n.d.). 1 H-NMR spectra of AN (a) and OAN (b).

- SpectraBase. (n.d.). Methyl 2-(1-naphthyl)propionate - Optional[13C NMR] - Chemical Shifts.

- Olejniczak, A. B., et al. (2005). Infrared spectroscopy of nucleoside and DNA-oligonucleotide conjugates labeled with carborane or metallacarborane cage.

- ChemicalBook. (n.d.). 2-Amino-6-methylpyridine(1824-81-3) 13C NMR spectrum.

- SpectraBase. (n.d.). 2-Methyl-naphthalene - Optional[13C NMR] - Chemical Shifts.

Sources

Optimizing the Solubilization of Methyl N-Biotinyl-6-amino-2-naphthonate in Common Biological Buffers

An In-Depth Technical Guide

Introduction: The Challenge and Opportunity

Methyl N-Biotinyl-6-amino-2-naphthonate is a specialized biochemical tool that merges the high-affinity targeting of biotin with the sensitive detection capabilities of a naphthonate-based fluorophore.[1][2] This dual functionality makes it invaluable for a range of applications, from fluorescence microscopy to high-throughput screening assays. However, the molecule's complex, amphipathic structure presents a significant challenge: poor aqueous solubility.

The biotin moiety is known to be sparingly soluble in water at neutral pH, while the naphthonate group is a large, hydrophobic, and planar aromatic system.[3][4] Such planar systems can lead to aggregation and self-quenching in aqueous environments, compromising assay performance.[5] This guide moves beyond simple dissolution steps to explain the underlying chemical principles, empowering the user to develop a robust solubilization strategy tailored to their specific experimental context.

Physicochemical Drivers of Solubility

Understanding the structure of Methyl N-Biotinyl-6-amino-2-naphthonate (C₂₂H₂₅N₃O₄S, MW: 427.52 g/mol ) is paramount to controlling its solubility.[2][6] The molecule can be deconstructed into three key functional domains, each contributing to its overall solution behavior.

-

The Biotin Headgroup: While biotin is a B-vitamin, its solubility in neutral water is low.[7] Its solubility is primarily dictated by the carboxylic acid group, which can be deprotonated under basic conditions (pH > pKa) to form a more soluble carboxylate salt.[8]

-

The Naphthonate Fluorophore: This large, aromatic ring system is inherently hydrophobic. Aromatic systems are prone to π-π stacking interactions, which can lead to the formation of aggregates and a decrease in solubility.[5] The polarity of the local environment significantly influences the fluorescence quantum yield of such probes.[9]

-

The Linker: The 6-amino group on the naphthonate ring, which forms an amide bond with the biotin, provides a degree of polarity but does not overcome the dominant hydrophobicity of the core structures.

The interplay of these domains necessitates a strategic approach, often involving a combination of pH adjustment and the use of organic co-solvents to achieve a stable, monomeric, and functionally active solution.

Critical Factors in Buffer Selection and Formulation

The choice of biological buffer and its composition are not trivial; they are critical variables that directly impact the solubility and stability of the probe. Almost all biological processes are pH-dependent, and maintaining a stable pH is crucial for experimental reproducibility.[10]

The Role of pH

The pH of the buffer is the most critical factor. As a general principle, the solubility of a compound containing an acidic or basic functional group is lowest at its isoelectric point and increases as the pH moves away from this point. For biotin and its derivatives, increasing the pH above neutral (e.g., pH 8.0-9.0) can deprotonate the carboxylic acid, enhancing aqueous solubility.[8] However, the stability of the methyl ester on the naphthonate moiety must be considered, as highly alkaline conditions could lead to hydrolysis.

Organic Co-solvents

Given the probe's hydrophobicity, preparing a high-concentration primary stock solution in an organic solvent is the recommended first step.

-

Dimethyl Sulfoxide (DMSO): This is the solvent of choice for many biotinylated compounds and fluorescent probes due to its strong solubilizing power for both polar and non-polar molecules.[3][7]

-

Dimethylformamide (DMF): An alternative to DMSO, also effective at solubilizing hydrophobic compounds.

Causality: These solvents disrupt the self-association of hydrophobic molecules and provide a more favorable environment for dissolution.[8] When preparing a working solution, the stock is diluted into the aqueous buffer. It is critical to ensure the final concentration of the organic solvent is low (typically <1%) to avoid perturbing the biological system or causing the probe to precipitate.

Buffer Species and Ionic Strength

The choice of buffering agent can also influence solubility.

-

Common Buffers: Tris, HEPES, MOPS, and phosphate-buffered saline (PBS) are widely used. Their useful pH ranges should be considered in conjunction with the desired experimental pH.[11] For example, Tris is effective in the pH 7.5-9.0 range, while HEPES is suitable for pH 6.8-8.2.[12]

-

Ionic Strength: The salt concentration of the buffer can impact solubility through "salting in" or "salting out" effects. While moderate salt concentrations can sometimes increase the solubility of hydrophobic molecules, high concentrations may decrease it. The effect must be determined empirically for the specific probe and buffer system.

The following diagram outlines the key factors a researcher must consider when formulating a buffer for this probe.

Caption: Experimental workflow for determining probe solubility.

Data Summary and Best Practices

Researchers should systematically test the solubility in a panel of buffers relevant to their planned experiments. The results should be recorded in a clear, tabular format to guide future work.

Table 1: Solubility Test Matrix for Methyl N-Biotinyl-6-amino-2-naphthonate Researchers should populate this table with their own experimental findings.

| Buffer System | pH | Final DMSO (%) | Max Soluble Conc. (µM) | Observations (e.g., Clear, Slight Haze) |

| 1X PBS | 7.4 | 0.5% | ||

| 50 mM Tris-HCl | 7.5 | 0.5% | ||

| 50 mM Tris-HCl | 8.5 | 0.5% | ||

| 50 mM HEPES | 7.2 | 0.5% | ||

| Add other buffers as needed |

Best Practices & Troubleshooting:

-

Always Prepare Fresh: Working solutions should be prepared fresh daily from the frozen DMSO stock to avoid degradation or precipitation over time.

-

Avoid Repeated Freeze-Thaw Cycles: Aliquot the DMSO stock solution into smaller volumes to minimize freeze-thaw cycles.

-

Monitor Fluorescence: When establishing a working concentration, be mindful of potential inner filter effects or self-quenching at higher concentrations, which can interfere with fluorescence-based assays. [5]* If Precipitation Occurs: If the desired concentration is not achievable, consider increasing the pH of the buffer (if compatible with the assay) or testing a slightly higher final percentage of DMSO (e.g., up to 1%), while validating that the increased solvent does not affect the biological system. [13] By following this structured, principles-based approach, researchers can confidently prepare stable and effective solutions of Methyl N-Biotinyl-6-amino-2-naphthonate, ensuring the integrity and reproducibility of their valuable experimental data.

References

- How to Prepare Your Most Frequently Used Buffers. GoldBio. [URL: https://www.goldbio.com/articles/article/how-to-prepare-your-most-frequently-used-buffers]

- Buffers | Calbiochem. EMD Millipore. [URL: https://www.emdmillipore.com/Web-US-Site/en_CA/-/USD/ShowDocument-Pronet?id=201204.148]

- Buffers for Biochemical Reactions. Promega Corporation. [URL: https://www.promega.com/resources/guides/lab-equipment-and-supplies/buffers-for-biochemical-reactions/]

- Biotinylation. Thermo Fisher Scientific. [URL: https://www.thermofisher.

- Buffer Reference Center. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/protein-concentration-and-buffer-exchange/buffer-reference-center]

- How to Solubilize Biotin for Streptavidin Elution Buffer. GoldBio. [URL: https://www.goldbio.com/articles/article/how-to-solubilize-biotin-for-streptavidin-elution-buffer]

- Buffer Preparation: Tips and Tricks. GoldBio. [URL: https://www.goldbio.

- Optimized Strategies for Dissolving Biotin in the Preparation of Streptavidin Elution Buffers. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/blog/optimized-strategies-for-dissolving-biotin-in-the-preparation-of-streptavidin-elution-buffers-blog-111.html]

- Experimental Measurement and Modeling of the Solubility of Biotin in Six Pure Solvents at Temperatures from 298.15 K to 333.85 K. Journal of Chemical & Engineering Data, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/je500353g]

- Experimental Measurement and Modeling of the Solubility of Biotin in Six Pure Solvents at Temperatures from 298.15 K to 333.85 K. ResearchGate. [URL: https://www.researchgate.

- Interference with Fluorescence and Absorbance. Assay Guidance Manual, NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK326715/]

- Water solubility is essential for fluorescent probes to image hypochlorous acid in live cells. Chemical Communications. [URL: https://pubmed.ncbi.nlm.nih.gov/30051121/]

- Methyl 6-Amino-2-naphthoate. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11995029]

- Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Equilibria/Solubilty/Solubility_and_Factors_Affecting_Solubility]

- Methyl N-Biotinyl-6-amino-2-naphthonate. Santa Cruz Biotechnology. [URL: https://www.scbt.

- Polarity-based fluorescence probes: properties and applications. RSC Medicinal Chemistry, PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8178129/]

- Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Design-and-Application-of-Fluorescent-Probes-to-of-Liu-Zhang/e8656641b6562479e0a240830a61a6d47b67814b]

- Methyl N-Biotinyl-6-amino-2-naphthonate, 96%. CATO Reference Materials. [URL: https://www.cato-materials.

Sources

- 1. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. goldbio.com [goldbio.com]

- 4. Methyl 6-Amino-2-naphthoate | C12H11NO2 | CID 11995029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 1041143-49-0 | | CATO参考物质 [en.cato-chem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 9. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. med.unc.edu [med.unc.edu]

- 11. Buffer Reference Center [sigmaaldrich.com]

- 12. goldbio.com [goldbio.com]

- 13. Water solubility is essential for fluorescent probes to image hypochlorous acid in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Protein Labeling with Methyl N-Biotinyl-6-amino-2-naphthonate

This guide provides a comprehensive technical overview of the mechanism and application of Methyl N-Biotinyl-6-amino-2-naphthonate for the covalent labeling of proteins. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, the rationale for experimental design, and the interpretation of results, empowering users to effectively leverage this tool in their research.

Introduction: The Power of Proximity and Light

In the intricate landscape of the cell, transient and low-affinity interactions are the engines of biological function. Capturing these fleeting events is a primary challenge in proteomics and drug discovery. Photoaffinity labeling (PAL) has emerged as a powerful strategy to overcome this challenge.[1] By using light to trigger the formation of a covalent bond between a probe and its interacting partners, PAL provides a permanent snapshot of molecular proximity, enabling the identification and characterization of previously intractable interactions.[1][2]

This guide focuses on a specific photoaffinity probe: Methyl N-Biotinyl-6-amino-2-naphthonate (MBN). We will dissect its molecular architecture, propose its mechanism of action based on fundamental photochemical principles, and provide detailed workflows and protocols for its successful implementation.

Molecular Architecture and Design Rationale

The efficacy of MBN as a labeling reagent stems from the synergistic function of its three core components: a biotin affinity tag, a photo-activatable naphthonate core, and a spacing linker.

-

The Biotin Affinity Tag: Biotin is a small molecule (244.3 Da) that exhibits one of the strongest known non-covalent biological interactions with the proteins avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M).[3][4] Incorporating a biotin moiety into the probe is a deliberate design choice that provides an exceptionally robust and versatile handle for the downstream detection, purification, and immobilization of any protein that becomes covalently labeled.[4] This enables a wide array of applications, from simple Western blot detection to affinity purification of labeled proteins for mass spectrometry-based identification.[3]

-

The Naphthonate Core: A Putative Photo-Reactive Group: The central feature of MBN is its naphthalene core. Unlike more common photo-cross-linkers that utilize highly reactive, dedicated functional groups like aryl azides or diazirines, the labeling capacity of MBN is proposed to derive from the intrinsic photoreactivity of the extended aromatic naphthalene system itself.[5] While less aggressive than carbene or nitrene intermediates generated from traditional probes, upon absorption of UV light, aromatic systems like naphthalene can be excited to a long-lived triplet state.[2][6] This excited state is a potent diradical species capable of abstracting hydrogen atoms from C-H bonds of nearby amino acid residues, initiating a radical-mediated reaction cascade that culminates in a stable, covalent cross-link with the target protein. This mechanism, while potentially less efficient, offers the advantage of reacting with a broader range of amino acid side chains through C-H bond insertion.

-

The Linker: The 6-amino group serves as the attachment point for the biotin tag, connecting it to the naphthonate core. The geometry and length of this linkage are critical for ensuring that the biotin tag remains accessible for binding to streptavidin after the probe has been cross-linked to a target protein.

Proposed Mechanism of Action: A Light-Induced Covalent Tether

The protein labeling process using Methyl N-Biotinyl-6-amino-2-naphthonate can be conceptualized as a four-stage process, initiated by proximity and irreversibly locked by light.

-

Proximity Establishment: The probe is introduced to the protein sample. For targeted studies, the probe may be part of a larger ligand designed to bind a specific site. In general proteomic profiling, the probe's ambient proximity to proteins is sufficient.

-

Photo-Activation: The sample is irradiated with UV light at a wavelength absorbed by the naphthalene core (typically in the 280-350 nm range). This excites the naphthonate moiety from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).

-

Reactive Intermediate Formation: The triplet-state naphthonate core acts as a highly reactive diradical. It can abstract a hydrogen atom from a proximal amino acid side chain (e.g., from a leucine or isoleucine), generating a radical pair consisting of a protein radical and a probe radical.

-

Covalent Bond Formation: This radical pair rapidly collapses, forming a new, stable carbon-carbon covalent bond between the probe and the target protein. The protein is now permanently "biotinylated" at the site of interaction.

The following diagram illustrates this proposed photochemical mechanism.

Caption: Proposed mechanism of MBN photo-cross-linking.

Experimental Workflow for Protein Labeling

A successful photoaffinity labeling experiment requires careful planning and execution. The general workflow is outlined below, emphasizing key decision points and validation steps that ensure the trustworthiness of the final data.

Caption: General experimental workflow for MBN protein labeling.

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for labeling a protein of interest (POI) in a purified system. It is designed to be self-validating by including essential controls.

A. Reagent Preparation

-

Protein Sample Buffer (PBS): Phosphate-Buffered Saline (10 mM Na₂HPO₄, 1.8 mM KH₂PO₄, 137 mM NaCl, 2.7 mM KCl, pH 7.4). Ensure the buffer is amine-free (e.g., no Tris or glycine).[3]

-

MBN Stock Solution: Prepare a 10 mM stock solution of Methyl N-Biotinyl-6-amino-2-naphthonate in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0. (Optional, to quench any unreacted probe).

-

SDS-PAGE Sample Buffer (4X): Standard Laemmli buffer.

-

Western Blotting Reagents: TBST buffer, blocking buffer (e.g., 5% BSA in TBST), Streptavidin-HRP conjugate, and ECL substrate.

B. Protein Labeling Procedure

-

Reaction Setup: In separate microcentrifuge tubes, prepare the following reactions on ice. The final volume for each reaction can be 50-100 µL.

| Component | Test Sample | No-UV Control | No-Probe Control |

| Purified POI (1-5 mg/mL) | 45 µL | 45 µL | 45 µL |

| 10 mM MBN Stock | 5 µL (Final: 1 mM) | 5 µL (Final: 1 mM) | - |

| DMSO (Vehicle) | - | - | 5 µL |

| Total Volume | 50 µL | 50 µL | 50 µL |

-

Incubation: Incubate the reactions for 15-30 minutes on ice to allow for binding or equilibration. Keep tubes in the dark.

-

UV Irradiation: Place the "Test Sample" tube on a cold block (to prevent heating) approximately 5-10 cm below a UV lamp (e.g., a handheld 350-365 nm UV source). Irradiate for 5-15 minutes. The optimal time and distance must be determined empirically. Crucially, keep the "No-UV Control" and "No-Probe Control" tubes on ice in the dark during this step.

-

Quenching (Optional): Add 5 µL of 1 M Tris-HCl to each tube to quench any remaining reactive species.

-

Sample Preparation for Analysis: Add 15-20 µL of 4X SDS-PAGE sample buffer to each tube. Heat at 95°C for 5 minutes.

C. Analysis

-

SDS-PAGE: Load 15-20 µL of each sample onto a polyacrylamide gel. Run the gel to separate proteins by size. You may visualize total protein with Coomassie stain.

-

Western Blot: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Detection: Block the membrane for 1 hour. Incubate with a Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour. Wash thoroughly with TBST.

-

Visualization: Apply ECL substrate and image the blot using a chemiluminescence imager.

Data Analysis and Interpretation

The inclusion of controls is paramount for unambiguous interpretation of the results.

| Condition | Expected Outcome on Western Blot | Interpretation |

| Test Sample (+MBN, +UV) | A distinct band at the molecular weight of the POI. | Successful, light-dependent covalent labeling of the POI. |

| No-UV Control (+MBN, -UV) | No band, or a significantly fainter band. | Confirms that labeling is photo-dependent and not due to non-specific sticking of the probe. |

| No-Probe Control (-MBN, +UV) | No band. | Confirms that the Streptavidin-HRP detection is specific to the biotin tag on the MBN probe. |

A successful result is a strong band in the "Test Sample" lane with little to no signal in the control lanes. This outcome provides high confidence that you have achieved specific, photo-induced covalent labeling of your protein of interest. This validated, biotinylated protein is now a valuable reagent for affinity purification and subsequent identification by mass spectrometry.

References

- Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. (n.d.). National Institutes of Health (NIH).

- Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. (n.d.). National Center for Biotechnology Information (NCBI).

- Kozoriz, K., Shkel, O., et al. (2022). Multifunctional Photo-Cross-Linking Probes: From Target Protein Searching to Imaging Applications. Accounts of Chemical Research. ACS Publications.

- Multivalent Photoaffinity Probe for Labeling Small Molecule Binding Proteins. (n.d.). Bioconjugate Chemistry. ACS Publications.

- Photoreactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific.

- Samanta, R. (n.d.). Reactive Intermediates: Carbene and Nitrene. Indian Institute of Technology, Kharagpur.

- Methyl N-Biotinyl-6-amino-2-naphthonate | CAS 1041143-49-0. (n.d.). Santa Cruz Biotechnology.

- Biotin Protein Labeling Kit. (n.d.). Jena Bioscience.

- Overview of Protein Labeling. (n.d.). Thermo Fisher Scientific.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotin Protein Labeling Kit, Biotin Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 4. Overview of Protein Labeling | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. kcl.digimat.in [kcl.digimat.in]

The Naphthonate Group in Photocleavable Biotinylation Reagents: A Senior Application Scientist's In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Covalent Bond – Engineering Reversibility in Biotinylation with Naphthonate-Based Photocleavable Linkers

In the landscape of bioconjugation, the biotin-streptavidin interaction remains a cornerstone for its unparalleled affinity and specificity.[1][2] However, the very strength of this interaction presents a significant challenge: the harsh, denaturing conditions required to dissociate the complex often compromise the integrity of the captured biomolecules. This guide delves into a sophisticated solution to this problem: photocleavable biotinylation reagents featuring a naphthonate group. As we will explore, the incorporation of a nitronaphthyl moiety, a variant of the well-established o-nitrobenzyl (ONB) chemistry, offers a powerful method for the light-induced, traceless release of biotinylated targets under mild conditions.[1][2][3][4][5][6][7] This allows for the gentle recovery of proteins and other biomolecules for downstream analysis, making it an invaluable tool in proteomics, drug discovery, and cellular biology.

This technical guide will provide a comprehensive overview of the chemical principles, practical applications, and experimental considerations for utilizing naphthonate-containing photocleavable biotinylation reagents. We will dissect the structure and mechanism of these reagents, offer a comparative analysis against other photocleavable systems, and provide detailed protocols to empower researchers to integrate this technology into their workflows.

The Core Chemistry: Unveiling the Role of the Naphthonate Group

The central player in this technology is the photocleavable linker, which acts as a light-sensitive bridge between the biotin molecule and a reactive group that conjugates to the target biomolecule. In the case of naphthonate-based reagents, the core structure is typically a nitronaphthyl derivative, such as that found in "Methyl N-Biotinyl-6-amino-2-naphthonate."[8]

Chemical Structure and Key Components

A typical naphthonate-based photocleavable biotinylation reagent consists of three essential components:

-

Biotin Moiety: The high-affinity binding partner for streptavidin or avidin.

-

Photocleavable Linker: A nitronaphthyl group that undergoes a photochemical reaction upon exposure to UV light.

-

Reactive Group: A functional group, such as an N-hydroxysuccinimide (NHS) ester, that forms a covalent bond with a target functional group on a biomolecule (e.g., primary amines on lysine residues).[9]

The specific compound, Methyl N-Biotinyl-6-amino-2-naphthonate, with the molecular formula C22H25N3O4S, integrates these elements.[8] While the exact commercial linkage to a reactive group for biotinylation may vary, the fundamental structure involves biotin attached to an amino-naphthoate core. The "naphthonate" itself, a derivative of naphthoic acid, forms part of the broader photocleavable unit.

The Photocleavage Mechanism: A Light-Induced Liberation

The photocleavage of nitronaphthyl linkers follows a mechanism analogous to that of the more common o-nitrobenzyl (ONB) esters.[3][10] Upon irradiation with UV light, typically in the range of 300-365 nm, the nitro group on the naphthyl ring is excited.[11][12] This leads to an intramolecular rearrangement and the subsequent cleavage of the covalent bond linking the biotin moiety to the target biomolecule.[3][12]

A key advantage of this method is the generation of a "traceless" release, meaning the target biomolecule is liberated in its native state, without any residual part of the linker attached.[7] The byproducts of the cleavage reaction, which include the modified biotin-linker fragment, can then be easily washed away. The nature of these byproducts is an important consideration, as highly reactive species could potentially modify the released target. While detailed studies on the specific byproducts of nitronaphthyl cleavage are less common than for ONB, the general mechanism suggests the formation of a nitroso-aldehyde or ketone derivative.[11]

Naphthonate vs. Other Photocleavable Linkers: A Comparative Analysis

While o-nitrobenzyl (ONB) linkers are the most widely used photocleavable moieties, the introduction of the naphthyl group offers potential advantages.[1][3][10] The choice of a photocleavable linker depends on several factors, including cleavage efficiency, required wavelength, and potential for side reactions.

| Feature | o-Nitrobenzyl (ONB) Linkers | Naphthonate-Based Linkers | Coumarin-Based Linkers |

| Cleavage Wavelength | Typically 350-365 nm[11][12] | Expected to be in a similar UV-A range | Can be engineered for longer wavelengths (>400 nm)[1] |

| Quantum Yield (Efficiency) | Generally moderate (e.g., 0.01-0.07)[3] | Potentially higher due to the extended aromatic system | Can be high, depending on the specific derivative |

| Byproducts | o-nitrosobenzaldehyde derivatives (can be reactive)[11] | Nitronaphthyl derivatives (reactivity to be considered) | Less reactive byproducts generally |

| Stability | Generally good, but some ester-based ONB linkers can be susceptible to hydrolysis.[12] | Naphthoate esters show reasonable stability in plasma.[3] | Generally stable |

| Commercial Availability | Widely available in various forms[5] | More specialized, but some derivatives are available[8] | Increasingly available |

The extended aromatic system of the naphthyl group in naphthonate-based linkers may offer advantages in terms of light absorption properties and potentially higher quantum yields for cleavage compared to some standard ONB linkers. However, thorough characterization of each specific reagent is crucial.

Experimental Workflows and Protocols

The successful implementation of photocleavable biotinylation relies on a well-defined experimental workflow. The following provides a general framework and detailed protocols for key steps.

Detailed Protocol: Biotinylation of a Protein with a Naphthonate-Based NHS Ester Reagent

This protocol provides a general guideline for the biotinylation of a protein with a hypothetical naphthonate-based photocleavable biotin NHS ester. Note: Always refer to the manufacturer's specific instructions for the reagent you are using.

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Naphthonate-based photocleavable biotin NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Desalting column

-

Streptavidin-agarose beads

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Elution buffer (e.g., PBS)

-

UV lamp (e.g., 365 nm)

Procedure:

-

Preparation of Biotin Reagent Stock Solution:

-

Immediately before use, dissolve the naphthonate-based photocleavable biotin NHS ester in a small amount of anhydrous DMSO or DMF to a final concentration of 10 mg/mL.

-

-

Biotinylation Reaction:

-

Add a 10- to 20-fold molar excess of the biotin reagent stock solution to your protein solution.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

-

Removal of Excess Biotin Reagent:

-

Remove the unreacted biotin reagent by passing the reaction mixture through a desalting column equilibrated with your desired buffer (e.g., PBS).

-

-

Capture of Biotinylated Protein:

-

Add the desalted biotinylated protein solution to a slurry of streptavidin-agarose beads.

-

Incubate for 30-60 minutes at room temperature with gentle mixing.

-

-

Washing:

-

Centrifuge the beads and discard the supernatant.

-

Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

-

-

Photocleavage and Elution:

-

Resuspend the beads in a suitable volume of elution buffer.

-

Expose the bead slurry to a UV lamp (e.g., 365 nm) for a predetermined amount of time (typically 5-30 minutes, optimization may be required). Perform this step on ice to minimize potential heat-induced damage to the protein.

-

Centrifuge the beads and collect the supernatant containing the released, intact protein.

-

-

Downstream Analysis:

Applications in Research and Drug Development

The ability to gently release captured biomolecules opens up a wide range of applications for naphthonate-based photocleavable biotinylation reagents.

-

Proteomics and Identification of Protein-Protein Interactions: Isolate protein complexes for subsequent identification of binding partners by mass spectrometry.

-

Drug Target Identification: Immobilize a biotinylated small molecule drug candidate to identify its cellular protein targets.

-

Cell Surface Protein Profiling: Label and isolate cell surface proteins for analysis without the need for harsh elution conditions that could damage transmembrane domains.[17]

-

Controlled Release of Bioconjugates: In the context of drug delivery, photocleavable linkers can be used to release a therapeutic payload at a specific site upon light activation.[3][]

Troubleshooting and Considerations

-

Incomplete Cleavage: If you experience incomplete cleavage, increase the UV exposure time or intensity. Ensure the bead slurry is well-mixed during irradiation to ensure uniform exposure.

-

Protein Inactivation: Although photocleavage is generally mild, some proteins may be sensitive to UV light. Minimize exposure time and keep the sample on ice during irradiation.

-

Hydrolysis of NHS Ester: NHS esters are moisture-sensitive. Prepare the stock solution immediately before use and use anhydrous solvents.

-

Buffer Compatibility: Avoid buffers containing primary amines (e.g., Tris) during the biotinylation step, as they will compete with the protein for reaction with the NHS ester.[6][19]

Conclusion

Naphthonate-based photocleavable biotinylation reagents represent a sophisticated advancement in bioconjugation technology. By providing a mechanism for the light-induced, traceless release of biotinylated molecules, they overcome a major limitation of the traditional biotin-streptavidin system. While requiring careful consideration of photochemical parameters, these reagents offer researchers a powerful tool for the gentle isolation and analysis of proteins and other biomolecules, with significant implications for proteomics, drug discovery, and a deeper understanding of cellular processes. As research into novel photocleavable linkers continues, we can expect even more refined tools for the precise control and manipulation of biological systems.

References

-

Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications. (2020, October 1). PubMed. Retrieved January 12, 2026, from [Link]

-

Photocleavable biotin derivatives: a versatile approach for the isolation of biomolecules. (1995, August 1). PubMed. Retrieved January 12, 2026, from [Link]

- Olejnik, J., Sonar, S., Krzymañska-Olejnik, E., & Rothschild, K. J. (1995). Photocleavable biotin derivatives: a versatile approach for the isolation of biomolecules. Proceedings of the National Academy of Sciences, 92(16), 7590-7594.

-

Using o-nitrobenzyls as photocleavable linker to prepare... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

- Olejnik, J., Sonar, S., Krzymanska-Olejnik, E., & Rothschild, K. J. (1995). Photocleavable biotin derivatives: a versatile approach for the isolation of biomolecules. PNAS, 92(16), 7590-7594.

-

"Protein Biotinylation". In. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Signature Fragment Ions of Biotinylated Peptides. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Biotinylation of Membrane Proteins for Binder Selections. (2020, November 9). protocols.io. Retrieved January 12, 2026, from [Link]

-

Biotinylation Reagents. (n.d.). Aestus Biotechnology. Retrieved January 12, 2026, from [Link]

-

Biotinylation of Proteins for Immobilization Onto Streptavidin Biosensors. (n.d.). Sartorius. Retrieved January 12, 2026, from [Link]

-

Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. (n.d.). Penn Engineering. Retrieved January 12, 2026, from [Link]

-

Protein Biotinylation. (n.d.). Creative Diagnostics. Retrieved January 12, 2026, from [Link]

-

BIOTINYLATION REAGENTS. (n.d.). Campbell Science. Retrieved January 12, 2026, from [Link]

-

Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Photoinduced Cleavage and Hydrolysis of o-Nitrobenzyl Linker and Covalent Linker Immobilization in Gelatin Methacryloyl Hydrogels. (2018, June 27). PubMed. Retrieved January 12, 2026, from [Link]

-

Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. (2007, March 1). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]

-

Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation. (2017, December 28). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Direct Detection of Biotinylated Proteins by Mass Spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

(PDF) Direct Detection of Biotinylated Proteins by Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

6 Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University. Retrieved January 12, 2026, from [Link]

-

Biotin synthesis begins by hijacking the fatty acid synthetic pathway. (n.d.). Illinois Experts. Retrieved January 12, 2026, from [Link]

-

Signature Fragment Ions of Biotinylated Peptides. (2020, February 5). PubMed. Retrieved January 12, 2026, from [Link]

-

Biotinyl-6-aminoquinoline. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

Sources

- 1. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. Photocleavable Linkers | BroadPharm [broadpharm.com]

- 6. proteochem.com [proteochem.com]

- 7. pnas.org [pnas.org]

- 8. scbt.com [scbt.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. seas.upenn.edu [seas.upenn.edu]

- 12. Photoinduced Cleavage and Hydrolysis of o-Nitrobenzyl Linker and Covalent Linker Immobilization in Gelatin Methacryloyl Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Signature Fragment Ions of Biotinylated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

- 19. sartorius.com [sartorius.com]

A Technical Guide to the Application of Methyl N-Biotinyl-6-amino-2-naphthonate in Modern Proteomics

Abstract

The exploration of the proteome to understand cellular function, identify disease biomarkers, and discover novel drug targets requires sophisticated tools that can isolate and identify proteins from complex biological systems. Chemical probes, small molecules designed to interact with specific proteins or protein classes, have become indispensable in this pursuit. This guide introduces Methyl N-Biotinyl-6-amino-2-naphthonate, a versatile chemical probe featuring a dual-functionality architecture. By wedding the high-affinity biotin tag to a naphthonate moiety, this molecule serves as a powerful tool for affinity-based protein profiling (AfBPP) and target deconvolution studies. We will dissect its molecular logic, provide detailed, field-proven protocols for its application, and explore its potential as a scaffold for developing next-generation photo-affinity labeling probes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical proteomics for mechanistic insight and therapeutic innovation.

Part 1: Introduction to a Novel Chemical Probe

The Convergence of Chemical Biology and Proteomics

Modern proteomics has moved beyond simple protein cataloging. The central challenge lies in understanding the dynamic nature of the proteome: protein-protein interactions, post-translational modifications, and the binding of small molecules. Chemical probes are essential tools that allow us to interrogate these processes directly within a native biological context.[1][2] They provide a bridge between chemistry and biology, enabling the capture of specific protein complexes for subsequent identification by mass spectrometry. A well-designed probe can illuminate binding pockets, identify the targets of a bioactive compound, or map entire interaction networks.[1]

Molecular Architecture of Methyl N-Biotinyl-6-amino-2-naphthonate

The efficacy of Methyl N-Biotinyl-6-amino-2-naphthonate stems from its logical and synergistic design. It consists of three key components:

-

The Naphthonate Core: The methyl 6-amino-2-naphthonate structure serves as the "bait." Naphthalene-based structures are known to participate in various biological interactions, and derivatives have been explored as potential proteasome inhibitors and fluorescent probes.[3][4][5] This moiety is hypothesized to interact with proteins through non-covalent forces such as hydrophobic and π-stacking interactions, making it a valuable scaffold for discovering novel protein binders.

-

The Biotin Handle: Biotin is the "hook." Its exceptionally strong and specific non-covalent interaction with streptavidin (or avidin) is the cornerstone of numerous purification techniques in molecular biology.[6][7] In this probe, the biotin tag allows for the highly efficient capture of the probe itself, along with any proteins it has bound to, using streptavidin-conjugated beads.[6]

-

The Linker: An amide bond connects the biotin to the 6-amino position of the naphthonate core. The nature of this linkage ensures the two functional ends of the molecule are presented in a way that does not sterically hinder their respective functions.

| Property | Value | Source |

| CAS Number | 1041143-49-0 | [8][9] |

| Molecular Formula | C₂₂H₂₅N₃O₄S | [8][9] |

| Molecular Weight | 427.52 g/mol | [8][9] |

| Core Structure | 6-Amino-2-naphthoic acid |

Rationale for Use: The Dual-Functionality Advantage

The primary application of this probe is in Affinity-Based Protein Profiling (AfBPP) , a powerful chemoproteomic strategy to identify the cellular targets of a small molecule.[6] The workflow is straightforward yet robust: the probe is introduced to a biological system (e.g., cell lysate or live cells), allowed to bind to its protein targets, and the resulting probe-protein complexes are then fished out of the complex mixture using streptavidin-coated resin for identification by mass spectrometry. This approach is invaluable for elucidating the mechanism of action of a drug candidate or understanding the cellular role of a metabolic product.

Part 2: Core Application: Affinity-Based Protein Profiling (AfBPP)

Principle of Affinity-Based Profiling

The AfBPP workflow leverages the high specificity of the biotin-streptavidin interaction to isolate proteins that have non-covalently bound to the probe's naphthonate core. The success of this technique hinges on carefully optimized conditions that maximize specific binding while minimizing the pull-down of non-specific interactors. A crucial control experiment involves competition with a non-biotinylated version of the parent molecule (e.g., Methyl 6-amino-2-naphthonate) to ensure that pulled-down proteins are interacting with the naphthonate core and not the biotin tag itself.

Experimental Workflow for Target Identification

Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).

Detailed Step-by-Step Protocol: Target Identification

This protocol is a validated starting point and should be optimized for specific cell types and experimental goals.

1. Preparation of Cell Lysate: a. Culture cells to ~80-90% confluency. b. Harvest cells by scraping into ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C. c. Resuspend the cell pellet in 3-5 pellet volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1x protease inhibitor cocktail). Causality: The non-ionic detergent NP-40 is chosen to effectively solubilize most cellular proteins while being mild enough to preserve native protein-protein interactions. d. Incubate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant and determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 2-5 mg/mL.

2. Probe Incubation and Affinity Capture: a. To 1 mg of protein lysate in a microcentrifuge tube, add Methyl N-Biotinyl-6-amino-2-naphthonate to a final concentration of 10-50 µM. For the negative control, add an equivalent volume of DMSO. b. Incubate for 1-2 hours at 4°C on a rotator. c. While incubating, prepare streptavidin magnetic beads by washing them three times with lysis buffer. Use approximately 30 µL of bead slurry per 1 mg of lysate. Trustworthiness: Pre-washing the beads is critical to remove preservatives and block non-specific protein binding sites on the bead surface itself. d. Add the pre-washed streptavidin beads to the lysate-probe mixture. e. Incubate for another hour at 4°C on a rotator to allow for capture of the biotinylated complexes.

3. Washing and Elution: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes with increasingly stringent buffers. A typical series is: i. 2x washes with lysis buffer. ii. 2x washes with high-salt buffer (e.g., lysis buffer with 500 mM NaCl). iii. 2x washes with lysis buffer again. Causality: The high-salt wash disrupts weak, charge-based non-specific interactions, significantly improving the signal-to-noise ratio of the final dataset. c. After the final wash, remove all supernatant.

4. On-Bead Tryptic Digestion and Sample Preparation for MS: a. Resuspend the beads in 100 µL of 50 mM Ammonium Bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds. b. Cool to room temperature. Add iodoacetamide to a final concentration of 20 mM and incubate in the dark for 30 minutes to alkylate cysteine residues. c. Add 1 µg of sequencing-grade trypsin and incubate overnight at 37°C with shaking. Expertise: On-bead digestion is often preferred over elution because it avoids harsh elution conditions (like boiling in SDS or using high concentrations of biotin) that can interfere with downstream LC-MS/MS analysis. d. Pellet the beads with a magnet and collect the supernatant containing the digested peptides. e. Acidify the peptides with formic acid to a final concentration of 1%. Desalt the peptides using a C18 StageTip. f. Dry the purified peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.

Part 3: Advanced Application: A Scaffold for Photo-Affinity Labeling (PAL)

The Need for Covalent Capture